7-Desacetoxy-6,7-dehydrogedunin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Desacetoxy-6,7-dehydrogedunin is a natural limonoid compound known for its selective inhibition of protein kinase R (PKR). This compound has shown significant potential in protecting macrophages from lethal toxin-induced pyroptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-desacetoxy-6,7-dehydrogedunin typically involves the extraction from natural sources followed by chemical modifications. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be derived from gedunin, another limonoid, through specific deacetylation and dehydrogenation reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Desacetoxy-6,7-dehydrogedunin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of alcohols or alkanes .
Scientific Research Applications
7-Desacetoxy-6,7-dehydrogedunin has several scientific research applications, including:
Chemistry: Used as a model compound for studying limonoid chemistry and reaction mechanisms.
Biology: Investigated for its role in inhibiting protein kinase R and protecting cells from pyroptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases involving inflammation and cell death.
Industry: Potential use in developing skin-whitening agents due to its anti-melanogenic effects
Mechanism of Action
The primary mechanism of action of 7-desacetoxy-6,7-dehydrogedunin involves the selective inhibition of protein kinase R. The compound interacts with the C-terminal half of protein kinase R, preventing its activation and subsequent signaling pathways. This inhibition protects macrophages from pyroptotic cell death induced by lethal toxins .
Comparison with Similar Compounds
7-Desacetoxy-6,7-dehydrogedunin is structurally similar to other limonoids such as gedunin. it is unique in its selective inhibition of protein kinase R and its protective effects against pyroptosis. Similar compounds include:
Gedunin: Another limonoid with different biological activities.
Azadirachtin: A limonoid known for its insecticidal properties.
Nimbolide: A limonoid with anti-cancer properties
Properties
Molecular Formula |
C26H30O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1R,7S,8S,12R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16?,17?,19-,20?,23-,24+,25-,26?/m0/s1 |
InChI Key |
ZXHLDNILIVGKPC-DLYRPXDVSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]4(C=CC(=O)C(C4C=C[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |
Canonical SMILES |
CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.